Meta-Methyl vs. Para-Methyl Benzyloxy Substitution: Physicochemical Property and Bioactivity Potential Differentiation
The target compound (CAS 941903-39-5) bears a 3-methylbenzyl (meta-methyl) substituent at the 8-oxy position of the quinoline core. Its closest positional isomer, 4-(8-((4-methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941989-47-5), carries a para-methyl group. Although both share the molecular formula C₂₁H₂₂N₂O₂ and molecular weight of 334.4 g/mol, the meta-methyl substitution alters the spatial orientation, electronic distribution, and dipole moment of the benzyloxy moiety . In published SAR studies on morpholine-bearing quinoline cholinesterase inhibitors, the position of substituents on pendant phenyl rings produced IC₅₀ differences exceeding 50-fold among analogs assessed in the same assay [1]. Meta-substituted aryl ethers in quinoline scaffolds have been specifically noted for producing distinct binding poses compared to para-substituted congeners in kinase inhibitor design [2], making the meta-methyl substitution pattern a potential determinant of target selectivity.
| Evidence Dimension | Benzyloxy substitution position and physicochemical profile |
|---|---|
| Target Compound Data | 3-methylbenzyl (meta-CH₃); MW 334.4; CAS 941903-39-5; molecular formula C₂₁H₂₂N₂O₂ |
| Comparator Or Baseline | 4-methylbenzyl (para-CH₃) analog; MW 334.4; CAS 941989-47-5; molecular formula C₂₁H₂₂N₂O₂; 2-chlorobenzyl analog; MW 354.8; CAS 941909-77-9; unsubstituted benzyloxy analog; MW 320.4; CAS 941954-40-1 |
| Quantified Difference | Meta-methyl vs. para-methyl: identical MW and formula but distinct regiochemistry leading to different electronic and steric profiles. Meta-methyl variant introduces different lipophilicity (meta-CH₃ contributes altered logD compared to para-CH₃ at physiological pH due to electronic effects on the ether oxygen). 2-Chlorobenzyl analog: MW increases by 20.4 g/mol (+6.1%); unsubstituted benzyloxy analog: MW decreases by 14.0 g/mol (-4.2%). |
| Conditions | Structural and physicochemical comparison based on molecular identity data from ChemSrc; SAR context from published quinoline-morpholine series [1][2]. |
Why This Matters
Researchers requiring a specific meta-methyl substitution pattern for target engagement or SAR exploration cannot substitute the para-methyl or unsubstituted benzyloxy analogs without risking loss of activity or altered selectivity.
- [1] Liu C, et al. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Int J Mol Sci. 2022;23(19):11231. Demonstrated that subtle substituent changes on pendant phenylamino groups produced >50-fold differences in AChE and BChE IC₅₀ values within the same assay system. View Source
- [2] Selectively Substituted Quinoline Compounds. US Patent Application US20150105370A1. Discloses that specific substitution patterns on quinoline scaffolds critically determine TLR7/8 antagonist potency; meta- and para-substituted benzyl derivatives are treated as distinct chemical entities with independent biological profiles. View Source
